3-[1-(3-chlorobenzyl)-1H-indol-3-yl]-2-cyano-N-(2-nitrophenyl)acrylamide
Overview
Description
3-[1-(3-chlorobenzyl)-1H-indol-3-yl]-2-cyano-N-(2-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C25H17ClN4O3 and its molecular weight is 456.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.0989181 g/mol and the complexity rating of the compound is 803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoswitchable Biocatalytic Activities
Acrylamide derivatives, including compounds similar to 3-[1-(3-chlorobenzyl)-1H-indol-3-yl]-2-cyano-N-(2-nitrophenyl)acrylamide, have been explored for their unique photoswitchable properties. Research demonstrated that enzymes immobilized in acrylamide copolymers containing photoisomerizable components exhibit "on-off" biocatalytic activities upon exposure to light. This feature allows for reversible light-stimulated activation and deactivation of enzymes, showcasing potential applications in controlled biochemical processes and smart materials (Willner et al., 1993).
Inhibitors of Cytosolic Phospholipase A2α
Studies have also focused on indole-based acrylamides as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in various inflammatory conditions. Derivatives designed around the core structure of indole-based acrylamides have shown significant inhibitory activity against cPLA2α, indicating potential therapeutic applications in inflammation and related diseases (Tomoo et al., 2014).
Corrosion Inhibition
Acrylamide derivatives have been evaluated for their effectiveness as corrosion inhibitors. Research involving similar compounds demonstrated significant corrosion inhibition properties on metals like copper in acidic solutions. Such findings suggest applications in the field of materials science, particularly in protecting metals from corrosive environments (Abu-Rayyan et al., 2022).
Protein Structure Analysis
Acrylamides, by virtue of their quenching properties, have been utilized in studying the exposure and dynamics of tryptophan residues in proteins. This application is crucial in understanding protein structures and conformational changes, offering insights into protein function and interactions (Eftink & Ghiron, 1976).
Cytotoxic Properties
Some acrylamide compounds exhibit potent cytotoxic properties, making them subjects of interest in cancer research. Investigations into the structure-activity relationships of these compounds have revealed key features that contribute to their cytotoxicity, providing a pathway for the development of new anticancer agents (Tarleton et al., 2012).
Molecular Recognition
Acrylamide derivatives have been studied for their ability to selectively recognize and bind to specific molecules. Such properties are invaluable in developing sensors, diagnostic tools, and in the selective extraction of compounds from complex mixtures (Sawada et al., 2000).
Properties
IUPAC Name |
(E)-3-[1-[(3-chlorophenyl)methyl]indol-3-yl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O3/c26-20-7-5-6-17(12-20)15-29-16-19(21-8-1-3-10-23(21)29)13-18(14-27)25(31)28-22-9-2-4-11-24(22)30(32)33/h1-13,16H,15H2,(H,28,31)/b18-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYWWUUGAKLJOK-QGOAFFKASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Cl)C=C(C#N)C(=O)NC4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Cl)/C=C(\C#N)/C(=O)NC4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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